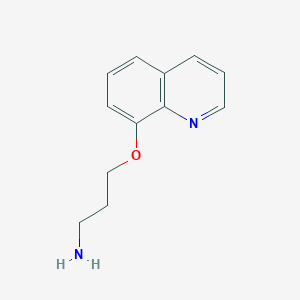
2-Methyl-2H-indazol-6-ol
Overview
Description
“2-Methyl-2H-indazol-6-ol” is a chemical compound with the molecular formula C8H8N2O . It has a molecular weight of 148.16 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of 2H-indazoles, such as “2-Methyl-2H-indazol-6-ol”, has been achieved through various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .
Chemical Reactions Analysis
Indazole-containing compounds, including “2-Methyl-2H-indazol-6-ol”, have been synthesized through various chemical reactions. These include Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .
Physical And Chemical Properties Analysis
“2-Methyl-2H-indazol-6-ol” is a solid at room temperature . It has a molecular weight of 148.16 .
Scientific Research Applications
Medicinal Chemistry
2-Methyl-2H-indazol-6-ol serves as a core structure in medicinal chemistry due to its presence in compounds with diverse biological activities. It is particularly significant in the synthesis of drugs with anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities . Its derivatives are used in the development of drugs like niraparib, an anticancer drug, and pazopanib, a tyrosine kinase inhibitor .
Agriculture
In the agricultural sector, indazole derivatives, including 2-Methyl-2H-indazol-6-ol, are explored for their potential as pesticides. They exhibit antimicrobial activities that could be effective against various plant pathogens, thus protecting crops from diseases and enhancing yield .
Material Science
2-Methyl-2H-indazol-6-ol is investigated in material science for its potential use in the synthesis of novel materials. Its properties could contribute to the development of new polymers or coatings with specific characteristics such as enhanced durability or resistance to environmental factors .
Industrial Applications
Indazole compounds are utilized in industrial applications for the synthesis of various chemicals. The strategies for synthesizing indazoles, including 2-Methyl-2H-indazol-6-ol, involve transition metal-catalyzed reactions and reductive cyclization reactions, which are crucial in the production of fine chemicals and pharmaceutical substances .
Environmental Applications
Research into the environmental applications of 2-Methyl-2H-indazol-6-ol includes its use in the development of antimicrobial agents that can be employed in water treatment processes to eliminate harmful pathogens and reduce the spread of waterborne diseases .
Biochemistry
In biochemistry, 2-Methyl-2H-indazol-6-ol is a valuable scaffold for studying enzyme inhibition and receptor binding due to its structural similarity to several bioactive molecules. It aids in understanding the interaction between small molecules and biological targets, which is fundamental in drug discovery .
Pharmacology
Pharmacologically, 2-Methyl-2H-indazol-6-ol derivatives are being studied for their therapeutic potential. They are part of the ongoing research to develop new medications with improved efficacy and reduced side effects for various diseases .
Chemistry Research
Lastly, in chemistry research, 2-Methyl-2H-indazol-6-ol is significant for its role in synthetic chemistry. It is involved in the study of chemical reactions, mechanisms, and the development of new synthetic methodologies that can be applied to produce complex organic compounds .
Safety and Hazards
The safety information for “2-Methyl-2H-indazol-6-ol” indicates that it may be harmful if swallowed, inhaled, or in contact with skin . It may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Mechanism of Action
Target of Action
Indazole derivatives, a class of compounds to which 2-methyl-2h-indazol-6-ol belongs, have been found to exhibit a wide variety of biological activities . For instance, some indazole derivatives have been reported to inhibit cyclo-oxygenase-2 (COX-2), a key enzyme involved in inflammation and pain .
Mode of Action
For example, certain indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13), all of which are involved in inflammatory responses .
Biochemical Pathways
For instance, some indazole derivatives have been reported to inhibit the production of mediators involved in inflammation, such as PGE2, TNF-α, and MMP-13 .
Result of Action
Related indazole derivatives have been found to exhibit anti-inflammatory effects, suggesting that 2-methyl-2h-indazol-6-ol may have similar effects .
properties
IUPAC Name |
2-methylindazol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-10-5-6-2-3-7(11)4-8(6)9-10/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VREJRTXKMYMPEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=CC(=CC2=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80553024 | |
| Record name | 2-Methyl-1,2-dihydro-6H-indazol-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80553024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52470-67-4 | |
| Record name | 2-Methyl-1,2-dihydro-6H-indazol-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80553024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-Isopropylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1437629.png)


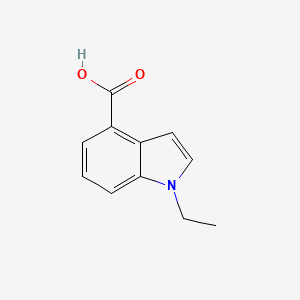

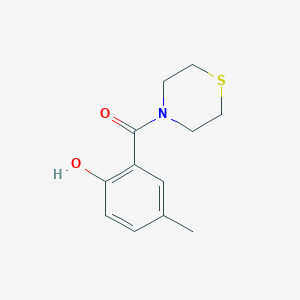

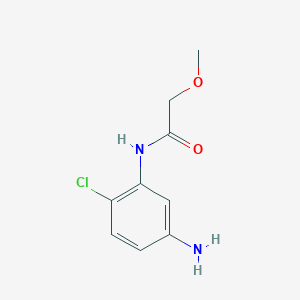
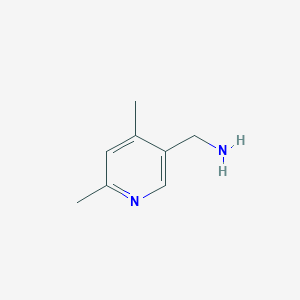
![3-[(Tert-butoxy)methyl]aniline](/img/structure/B1437642.png)



